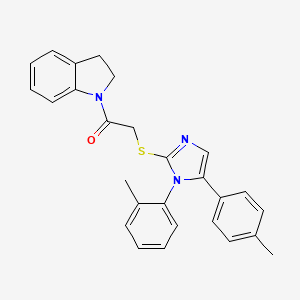

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

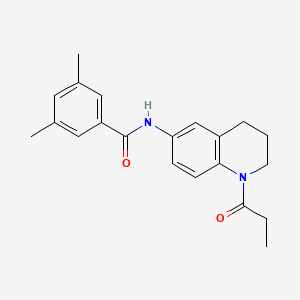

“(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid” is a chemical compound that is also known by several other names such as “(S)-3,3-dimethyl-N-Bocvinylglycine”, “(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid”, and "(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylpent-4-enoic acid" .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H21NO4 . The molecular weight of this compound is 243.30 .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Derivatives of 2-amino-4-pentenoic acid (allylglycine) were resolved and epoxidized to produce 4-hydroxyproline derivatives. The epoxidized derivative, under tert-butoxycarbonyl (Boc) protection, underwent intramolecular cyclization upon deprotection, forming a compound with a five-membered ring. This synthesis route showcases the versatility of amino acids under Boc protection for generating structurally complex and functionally diverse molecules (Krishnamurthy et al., 2014).

Building Blocks for Peptide Synthesis

Boc-protected α-amino acids have been employed in environmentally benign peptide synthesis methods, such as liquid-assisted ball-milling. This technique avoids toxic solvents and reactants, illustrating the role of Boc-protected amino acids in green chemistry applications for peptide bond synthesis (Bonnamour et al., 2013).

Novel Amino Acid Synthesis

4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, was synthesized starting from 4-aminobenzoic acid. This process involved selective reactions with Boc2O or Fmoc−OSu, highlighting the utility of Boc-protected derivatives in the creation of new amino acids for peptidomimetics and combinatorial chemistry (Pascal et al., 2000).

Peptidomimetic and Opioid Ligand Development

The synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives for incorporation into opioid peptidomimetics demonstrates another application. This approach enables the exploration of new opioid ligands with potentially improved pharmacological profiles, showcasing the contribution of Boc-protected amino acids to medicinal chemistry (Bender et al., 2015).

T-Butoxycarbonylation in Aqueous Solution

The development of water-soluble agents for the t-butoxycarbonylation of amines emphasizes the importance of Boc protection in facilitating amino acid modifications in aqueous environments, further expanding the toolbox for peptide synthesis (Guibe-jampel & Wakselman, 1971).

Propriétés

IUPAC Name |

(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMRFGHGLLFAJZ-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)

![[(1R,4S,5S,6R,7R,8S,10S,13S,14S,16S,18S)-8-Hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B2826793.png)

![6-(3,4-Dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2826796.png)

![5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B2826806.png)

![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)